(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Description
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring
Properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJTXBJMTZYRV-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-nitrobenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone intermediate.
Cyanation: The enone intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted derivatives
Oxidation: Formation of nitroso or nitro derivatives
Scientific Research Applications
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
- (E)-2-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
- (E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
